molecular formula C19H20FNO3 B5638832 [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone

Cat. No.: B5638832
M. Wt: 329.4 g/mol
InChI Key: NDRWGOOHTCRXEY-HKUYNNGSSA-N
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Description

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with hydroxyl and methyl groups, and a methanone group attached to a biphenyl structure with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of Hydroxyl and Methyl Groups: These functional groups can be introduced through selective reduction and alkylation reactions.

    Attachment of the Biphenyl Structure: This step often involves coupling reactions such as Suzuki or Stille coupling, using palladium catalysts to form the carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.

Comparison with Similar Compounds

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone can be compared with other similar compounds, such as:

    [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-chlorophenyl)phenyl]methanone: Similar structure but with a chlorine atom instead of fluorine.

    [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-bromophenyl)phenyl]methanone: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[3-(3-fluorophenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-19(24)8-9-21(12-17(19)22)18(23)15-6-2-4-13(10-15)14-5-3-7-16(20)11-14/h2-7,10-11,17,22,24H,8-9,12H2,1H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRWGOOHTCRXEY-HKUYNNGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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